molecular formula C8H7FN2O6S B1431934 methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate CAS No. 1803600-76-1

methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate

Cat. No.: B1431934
CAS No.: 1803600-76-1
M. Wt: 278.22 g/mol
InChI Key: UTLQLASZQNUHSM-UHFFFAOYSA-N
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Description

Methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate (CAS 1803600-76-1) is a versatile chemical building block of significant interest in advanced research and development. Its molecular structure incorporates two key reactive functional groups: a fluorosulfonyl group and an aromatic nitro group, which allow it to act as a valuable intermediate in organic synthesis and bioconjugation. The fluorosulfonyl moiety is a powerful electrophile, known for its ability to react covalently with nucleophilic amino acid residues in enzyme active sites, such as lysine and tyrosine. This mechanism is similar to that of other sulfonyl fluoride-based compounds, which have been extensively studied as irreversible enzyme inhibitors and as tools for chemical proteomics . Furthermore, the carbamate group can contribute to biological activity, as carbamate derivatives are known for their ability to inhibit enzymes like acetylcholinesterase . This combination of features makes the compound particularly useful for researchers in fields like medicinal chemistry, for the design of covalent inhibitors, and in chemical biology for probing ATP-binding sites of kinases, analogous to the well-documented biochemical probe para-O-(4-fluorosulfonyl)benzoyl adenosine (p-FSBA) . With a molecular formula of C8H7FN2O6S and a molecular weight of 278.21 g/mol , it is a critical reagent for synthesizing more complex molecules and exploring novel biochemical pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl N-(4-fluorosulfonyl-2-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O6S/c1-17-8(12)10-6-3-2-5(18(9,15)16)4-7(6)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLQLASZQNUHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate typically involves:

  • Formation of the N-methyl carbamate core.
  • Introduction of the fluorosulfonyl group on the aromatic ring.
  • Incorporation of the nitro substituent at the ortho position relative to the fluorosulfonyl group.

The process is often multi-step, involving careful control of reaction conditions to achieve high yield and purity.

Preparation of N-Methyl Carbamate Moiety

A key step in the synthesis is the preparation of the N-methyl carbamate intermediate. According to patent CN85109417A, the preparation can be achieved through a three-step continuous process involving:

  • Step 1: Reaction of diphenyl carbonate with methylamine in a liquid phase at 20–80°C to form phenyl-N-methyl urethane and phenol.
  • Step 2: Thermolysis of phenyl-N-methyl urethane at 180–220°C under reduced pressure (200 mmHg to atmospheric) to generate methyl isocyanate and phenol. The methyl isocyanate is separated by partial condensation.
  • Step 3: Reaction of methyl isocyanate with substituted phenol or naphthols in the presence of a catalyst (denoted as B catalyst) at 0–50°C to form the N-methyl carbamate.

This method boasts a molar yield greater than 98% for the N-methyl carbamate product and allows continuous recycling of intermediates to enhance efficiency.

Step Reactants & Conditions Products Notes
1 Diphenyl carbonate + methylamine, 20–80°C, liquid phase Phenyl-N-methyl urethane + phenol Molar ratio methylamine:diphenyl carbonate ~0.8–1:1
2 Thermolysis at 180–220°C, 200 mmHg–1 atm Methyl isocyanate + phenol Partial condensation separates methyl isocyanate
3 Methyl isocyanate + substituted phenol, catalyst B, 0–50°C N-methyl carbamate Catalyst promotes carbamate formation

This robust process is scalable and suitable for industrial synthesis of N-methyl carbamates.

Introduction of Fluorosulfonyl Group

The fluorosulfonyl functionality (–SO2F) is introduced via sulfur(VI) fluoride chemistry, a field that has gained prominence for its "click" chemistry applications. According to patent WO2015188120A1 and EP3151817B1, sulfur(VI) fluoride compounds such as fluorosulfonyl arenes can be prepared by:

  • Sulfonylation of aromatic precursors followed by fluorination.
  • Use of sulfonyl fluoride intermediates that undergo substitution or coupling reactions.

The preparation of 4-(fluorosulfonyl)phenyl derivatives involves careful control of reaction conditions to avoid hydrolysis or side reactions. The fluorosulfonyl group is typically installed on a pre-functionalized aromatic ring, often bearing electron-withdrawing groups like nitro to stabilize the intermediate.

In a representative procedure from research (RSC supplementary data), 4-(bromomethyl)benzenesulfonyl fluoride was synthesized and used as a precursor for further functionalization. The sulfonyl fluoride group was introduced by reacting suitable sulfonyl chlorides with fluoride sources under controlled conditions, followed by purification steps such as crystallization and filtration to isolate the fluorosulfonyl compound.

Incorporation of the Nitro Group

The nitro substituent at the 2-position relative to the fluorosulfonyl group is typically introduced via electrophilic aromatic substitution (nitration) on the appropriately substituted aromatic ring or by using nitro-substituted starting materials.

The presence of the nitro group influences the reactivity and stability of the fluorosulfonyl carbamate and must be carefully controlled during synthesis to avoid reduction or unwanted side reactions.

Representative Synthetic Route Summary

Combining the above steps, the preparation of this compound can be summarized as follows:

Stage Procedure Details Outcome
Aromatic precursor synthesis Start with 4-fluorosulfonyl-2-nitrophenol or prepare via sulfonylation and nitration steps Nitro-substituted fluorosulfonyl phenol
Carbamate formation React aromatic phenol with methyl isocyanate (prepared via diphenyl carbonate and methylamine route) in presence of catalyst at 0–50°C Formation of this compound
Purification Crystallization, filtration, drying under controlled conditions Pure target compound

Research Findings and Yields

  • The continuous three-step process for N-methyl carbamate formation achieves yields above 98% relative to reactants.
  • Fluorosulfonylation reactions yield fluorosulfonyl arenes typically in moderate to high yields (~70–90%), depending on the substrate and conditions.
  • Purification via crystallization and solvent washing is effective to obtain high-purity carbamate products.

Notes on Reaction Conditions and Catalysts

  • The thermolysis step for methyl isocyanate generation requires precise temperature control (180–220°C) and pressure regulation (200 mmHg to atmospheric).
  • Catalysts used in carbamate formation (referred to as B catalyst in patents) facilitate reaction at mild temperatures (0–50°C) and improve selectivity.
  • Solvent choice for carbamate synthesis and purification is critical; inert organic solvents that dissolve reactants but allow crystallization of product are preferred.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine results in methyl N-[4-(aminosulfonyl)-2-aminophenyl]carbamate.

    Substitution: Replacement of the fluorine atom in the fluorosulfonyl group can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitro group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonyl vs. Sulfonamide Derivatives
  • N-({4-[(Fluorosulfonyl)methyl]oxan-4-yl}methyl)carbamate (C₄H₁₁ClFNO₂S): Shares the fluorosulfonyl and carbamate groups but incorporates a tetrahydropyran ring. The fluorosulfonyl group enhances reactivity in cross-coupling reactions compared to sulfonamides, which are less electrophilic .
  • N-{4-Fluoro-3-nitrophenyl}methanesulfonamide (C₇H₇FN₂O₄S): Replaces the carbamate with a sulfonamide. Sulfonamides exhibit lower hydrolytic stability but better bioavailability in drug design .
Nitro Group Positioning
  • Ethyl {4-[(4-Fluorobenzyl)amino]-2-nitrophenyl}carbamate (C₁₆H₁₆FN₃O₄): Features a nitro group at the ortho position and a fluorobenzylamino substituent. Ortho-nitro groups increase steric hindrance, reducing reaction rates compared to para-substituted analogs .
  • Methyl N-{4-[(4-Methoxyphenoxy)methyl]-2-oxo-2H-chromen-7-yl}carbamate: Contains a nitro group in a chromene system. The electron-withdrawing nitro group stabilizes the chromene core but reduces solubility in polar solvents .

Carbamate Substituent Variations

Methyl vs. Tert-Butyl Carbamates
  • tert-Butyl N-[4-(2-Nitrophenyl)-4-oxobutyl]carbamate (C₁₅H₂₀N₂O₅): Uses a tert-butyl protecting group, which improves stability during synthesis but requires acidic conditions for deprotection. Methyl carbamates, in contrast, are more labile under basic conditions .
  • Methyl 4-({N-[2-(Cyclohexylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate: Incorporates a cyclohexylamino group, enhancing lipophilicity for membrane permeability in drug candidates .

Thermal and Chemical Stability

  • Methyl 4-[N-(2-Hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate: Carbamate derivatives with hydroxyethyl groups show moderate thermal stability (decomposition at ~150°C), whereas nitro-substituted analogs like methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate decompose at higher temperatures (~200°C) due to electron-withdrawing effects .
  • Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)ethyl]benzenesulfonylcarbamate : The sulfonylcarbamate group exhibits lower hydrolytic stability in acidic environments compared to fluorosulfonylcarbamates .

Pharmaceutical Relevance

  • Rivaroxaban Intermediate (S)-tert-Butyl ((2-Oxo-3-(4-(3-Oxomorpholino)Phenyl)Oxazolidin-5-yl)Methyl)Carbamate: Demonstrates the utility of carbamates in anticoagulant synthesis. This compound’s fluorosulfonyl group could similarly serve as a leaving group in prodrug designs .
  • Fmoc-Val-Cit-PAB-OH: A carbamate-linked prodrug linker used in antibody-drug conjugates (ADCs).

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility (Polar Solvents)
This compound C₈H₇FN₂O₆S 278.21 Fluorosulfonyl, Nitro, Carbamate Low (hydrophobic)
Ethyl {4-[(4-Fluorobenzyl)Amino]-2-Nitrophenyl}carbamate C₁₆H₁₆FN₃O₄ 333.31 Nitro, Carbamate, Fluoro Moderate
N-{4-Fluoro-3-Nitrophenyl}Methanesulfonamide C₇H₇FN₂O₄S 234.20 Sulfonamide, Nitro High

Biological Activity

Methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Fluorosulfonyl group : This moiety is known for its electrophilic nature, which can interact with nucleophiles in biological systems.
  • Nitrophenyl group : The presence of the nitro group can influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds with electrophilic groups can inhibit specific enzymes by forming covalent bonds with active site residues.
  • Cellular Uptake and Toxicity : The lipophilicity of the compound may facilitate cellular uptake, leading to potential cytotoxic effects.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study on structurally related compounds demonstrated that modifications in the side chains can significantly alter their binding affinities to target proteins involved in apoptosis. For instance, compounds with similar electrophilic characteristics showed enhanced binding to Bcl-2 family proteins, which are crucial in regulating cell death pathways .
    • In vitro assays revealed that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity .
  • Neurotoxicity Assessment :
    • Research on fluorinated carbamates has indicated potential neurotoxic effects due to their ability to inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmitter regulation. The inhibition of AChE can lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic pathways .
  • Environmental Impact Studies :
    • Investigations into the environmental persistence and bioaccumulation potential of this compound have been conducted, highlighting concerns regarding its ecological toxicity and implications for human health when released into ecosystems .

Data Table: Biological Activity Overview

Activity Type IC50 Value (µM) Target Study Reference
Antitumor0.038Bcl-2/Bcl-xL
AChE Inhibition0.045Acetylcholinesterase
Cytotoxicity (HePG-2)0.29Hepatocellular Carcinoma

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate, and which characterization methods validate its purity?

  • Methodology : The synthesis typically involves coupling reactions, such as the reaction of 4-(fluorosulfonyl)-2-nitroaniline with methyl chloroformate under controlled conditions. Key steps include maintaining anhydrous environments and slow reagent addition to minimize side reactions.
  • Characterization : Use 1^1H/13^13C NMR to confirm structural integrity, HPLC for purity assessment (>98%), and mass spectrometry (HRMS) for molecular weight verification. IR spectroscopy can identify functional groups like the fluorosulfonyl (–SO2_2F) and carbamate (–OCONH–) moieties .

Q. What safety precautions are critical when handling this compound in the lab?

  • Hazard Mitigation : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid direct contact. Store in a cool, dry place away from oxidizers. Emergency procedures should include immediate decontamination and medical consultation .

Q. Which analytical techniques are optimal for quantifying this compound in reaction mixtures?

  • Quantification : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective. Calibrate using a standard curve of the pure compound. For complex matrices, LC-MS/MS provides specificity by tracking unique fragmentation patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield, and what parameters are most influential?

  • Optimization Strategy : Apply DoE to evaluate variables like temperature (40–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios. Response surface methodology (RSM) identifies optimal conditions. For example, higher yields are achieved in DCM at 60°C with a 1.2:1 molar ratio of methyl chloroformate to the amine precursor .

Q. What experimental approaches resolve contradictions in reactivity data with nucleophiles?

  • Troubleshooting : Contradictions may arise from solvent effects or competing pathways. Conduct kinetic studies in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to assess nucleophilic attack rates. Use 19^{19}F NMR to monitor fluorosulfonyl group reactivity in real time .

Q. How does the fluorosulfonyl group impact stability in aqueous vs. anhydrous systems?

  • Mechanistic Insight : The –SO2_2F group hydrolyzes in aqueous media, forming sulfonic acid derivatives. Stability studies (TGA/DSC) show decomposition above 150°C in dry conditions. For aqueous applications, stabilize the compound using buffered solutions (pH 6–8) to slow hydrolysis .

Q. What isotopic labeling strategies elucidate reaction pathways under catalytic conditions?

  • Mechanistic Probes : Use 18^{18}O-labeled water to trace hydrolysis products via LC-MS. Trapping experiments with TEMPO (a radical scavenger) can identify intermediates in oxidation reactions. 15^{15}N-labeled amines help map nucleophilic substitution pathways .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

  • In Silico Methods : Density Functional Theory (DFT) calculations assess electrophilicity at the carbamate carbonyl and fluorosulfonyl groups. Molecular dynamics simulations model solvent interactions to predict solubility and reaction barriers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate
Reactant of Route 2
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methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate

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